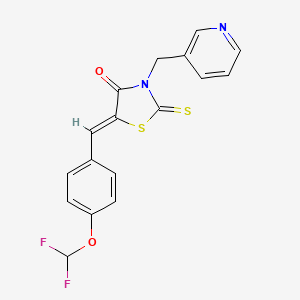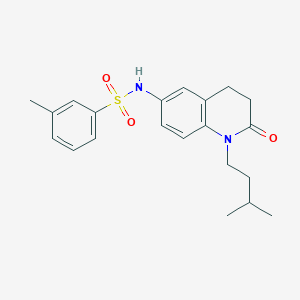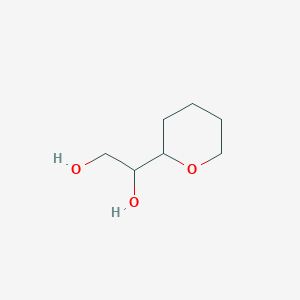
(Z)-5-(4-(二氟甲氧基)苄基亚甲基)-3-(吡啶-3-基甲基)-2-硫代噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Thiazolidinones, including compounds with complex substituents like the one , are typically synthesized via Knoevenagel condensation or related condensation reactions. These methods involve the reaction of rhodanine or thiazolidine-2,4-dione derivatives with aldehydes in the presence of catalysts, under conditions that promote the formation of the desired double bond configuration (Z or E). Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times for these compounds (Kandeel & Youssef, 2001).
Molecular Structure Analysis
The molecular structure of thiazolidinones and their derivatives has been extensively studied using various analytical techniques. X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly used to determine the geometric parameters, confirm stereochemistry, and understand the electronic structure of these compounds. Such studies reveal the non-planar nature of these molecules and the presence of intramolecular and intermolecular contacts that influence their reactivity and physical properties (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinones participate in a variety of chemical reactions, including further condensation reactions, nucleophilic addition, and cycloadditions. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups on the thiazolidinone core. For instance, reactions with nitrile oxides or azomethine ylides can lead to the formation of oxadiazines or spiro compounds, demonstrating the versatile reactivity of the thiazolidinone scaffold (Feitoza et al., 2012; Barakat et al., 2018).
Physical Properties Analysis
The physical properties of thiazolidinones, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular structure. The introduction of substituents like difluoromethoxy groups can significantly alter these properties. X-ray crystallography and Hirshfeld surface analysis provide insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that define the solid-state properties of these compounds (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties of thiazolidinones, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the nature and position of substituents on the core structure. Studies on the complexation behavior with metals highlight the ligand properties of thiazolidinones, which are relevant for understanding their biological activities and potential as catalysts or sensors. The substitution pattern can significantly affect their binding affinity and selectivity towards different metal ions (Matczak-Jon et al., 2010).
科学研究应用
合成和结构研究
- (Z)-5-(4-(二氟甲氧基)苯甲醛基)-3-(吡啶-3-基甲基)-2-噻唑烷-4-酮及相关化合物已被合成并研究其结构特性。例如,Kandeel和Youssef(2001年)讨论了类似化合物与亚硝酰氧化物的反应,突出了它们的结构特征 (Kandeel & Youssef, 2001)。
抗菌和细胞毒活性
- 这些化合物已被探索其抗菌和细胞毒活性。Feitoza等人(2012年)合成了一系列类似化合物,发现对某些细菌有显著的抗生素活性,并对特定癌细胞系具有细胞毒效果 (Feitoza et al., 2012)。
抑制作用和蛋白激酶抑制
- 这些化合物已被评估其对某些酶和蛋白质的抑制作用。例如,Bourahla等人(2021年)专注于合成1,3-噻唑烷-4-酮的化合物库,以测试其对蛋白激酶的活性,这可能与治疗神经或肿瘤疾病相关 (Bourahla et al., 2021)。
超分子结构
- Delgado等人(2005年)探索了类似化合物的超分子结构,分析了它们的氢键二聚体、环链和片状结构 (Delgado et al., 2005)。
计算和理论研究
- Khelloul等人(2016年)对一种相关化合物进行了涉及X射线晶体衍射、核磁共振谱和理论研究的详细研究,提供了关于其分子结构和分子间相互作用的见解 (Khelloul et al., 2016)。
酪氨酸酶抑制研究
- Lingjuan等人(2012年)研究了一种类似化合物对酪氨酸酶的抑制作用,这对于了解其在食品科学和生物化学中的潜在应用具有重要意义 (Lingjuan et al., 2012)。
属性
IUPAC Name |
(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S2/c18-16(19)23-13-5-3-11(4-6-13)8-14-15(22)21(17(24)25-14)10-12-2-1-7-20-9-12/h1-9,16H,10H2/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJEYXNKRTASK-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)
![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)
![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)
![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)


![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)
